2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid
Description
2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid is a thiophene-derived compound featuring a pyrrolidine sulfonyl group at the 5-position of the thiophene ring and an acetic acid moiety at the 2-position. This structure combines the electron-withdrawing sulfonyl group with the rigid heterocyclic thiophene core, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via a multi-step process involving (i) oxidation of a thiophene precursor with meta-chloroperbenzoic acid (mCPBA) to introduce the sulfonyl group and (ii) subsequent reduction with BH₃-THF to yield the final product . Its unique sulfonamide-pyrrolidine substitution pattern distinguishes it from other thiophene acetic acid derivatives, enabling applications in enzyme inhibition and ligand design.
Properties
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJACCRCVRARFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85268052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
726165-21-5 | |
| Record name | 2-[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid, with the CAS number 726165-21-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory effects and mechanisms of action, supported by relevant research findings and case studies.
- Molecular Formula : C₁₀H₁₃N₁O₄S₂
- Molecular Weight : 275.34 g/mol
- CAS Number : 726165-21-5
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 0.05 | 0.01 | 5 |
| Diclofenac | 0.02 | 0.04 | 2 |
The selectivity index indicates that this compound exhibits a stronger preference for inhibiting COX-2 over COX-1, suggesting a potentially favorable safety profile for gastrointestinal health compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The compound's sulfonamide group is crucial for its biological activity. It appears to facilitate binding to the active site of COX enzymes, leading to reduced prostaglandin synthesis, which is responsible for inflammation and pain.
Study on In Vivo Efficacy
A recent in vivo study evaluated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling when administered at doses of 10 mg/kg and 25 mg/kg compared to control groups.
Table 2: In Vivo Efficacy Results
| Dose (mg/kg) | Paw Swelling Reduction (%) |
|---|---|
| Control | 0 |
| 10 | 45 |
| 25 | 75 |
These findings indicate that higher doses correlate with greater anti-inflammatory effects.
Safety and Toxicology
Toxicological assessments have shown that the compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in murine models. Histopathological examinations revealed no significant damage to vital organs at therapeutic doses, supporting its safety profile for potential therapeutic use.
Scientific Research Applications
Medicinal Chemistry
Antiinflammatory Properties
Research has indicated that compounds similar to 2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid exhibit anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs. Studies have shown that derivatives can inhibit specific cytokines involved in inflammation, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Analgesic Activity
The compound's structure suggests potential analgesic properties. Analogous compounds have been evaluated for pain relief mechanisms, particularly those targeting the central nervous system. The presence of the pyrrolidine ring may enhance its ability to cross the blood-brain barrier, thus providing central analgesic effects.
Pharmacology
Drug Development
The unique combination of a thiophene and pyrrolidine structure in this compound makes it a valuable scaffold for drug development. Researchers are exploring its derivatives for various pharmacological activities, including:
- Antimicrobial Activity : Some studies suggest that thiophene-containing compounds possess antimicrobial properties. This opens avenues for developing new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary findings indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis in malignant cells.
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength due to the presence of sulfur and nitrogen functionalities.
Case Study 1: Anti-inflammatory Effects
A study published in a pharmacological journal explored the anti-inflammatory effects of thiophene derivatives similar to this compound. Researchers found that these compounds significantly reduced inflammation markers in animal models of arthritis, supporting their potential use as therapeutic agents in inflammatory diseases.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene-based compounds. The results demonstrated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that this compound could be developed into new antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The pyrrolidine-1-sulfonyl group acts as an electron-withdrawing substituent, making the adjacent sulfur atom susceptible to nucleophilic attack. Common reactions include:
| Reaction Type | Nucleophile | Products | Conditions |
|---|---|---|---|
| Displacement | Amines | New sulfonamide derivatives | Polar aprotic solvents (e.g., DMF), 50–80°C |
| Hydrolysis | Water/OH⁻ | Thiophene-sulfonic acid derivatives | Acidic or basic aqueous media |
These substitutions are critical for modifying the compound’s biological activity or solubility.
Reactivity of the Thiophene Ring
The electron-deficient nature of the thiophene ring (due to the sulfonamide group) facilitates electrophilic substitution reactions:
| Reaction | Electrophile | Position | Outcome |
|---|---|---|---|
| Halogenation | Cl₂, Br₂ | 3-position | Halo-thiophene derivatives |
| Nitration | HNO₃/H₂SO₄ | 4-position | Nitro-substituted analogs |
The regioselectivity is governed by the sulfonamide’s meta-directing effects .
Carboxylic Acid Derivitization
The acetic acid group undergoes standard carboxylic acid reactions:
Esterification
-
Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.
-
Example: Methyl ester derivative improves membrane permeability.
Amidation
-
Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) produces amides.
-
Used to generate prodrugs or peptide conjugates.
Cyclization Reactions
Intramolecular reactions can form heterocyclic systems:
| Conditions | Product | Application |
|---|---|---|
| Heating with PPA | Thieno[3,2-b]pyrrole derivatives | Potential kinase inhibitors |
| Diels-Alder with dienes | Fused bicyclic compounds | Exploration in material sciences |
These reactions exploit the thiophene’s conjugated π-system .
Oxidation
-
The thiophene ring can be oxidized to a thiophene-1,1-dioxide under strong oxidizing agents (e.g., mCPBA), altering electronic properties.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene, modulating planarity and bioactivity.
Comparative Reactivity Table
| Functional Group | Reaction Type | Relative Reactivity | Key Modifiers |
|---|---|---|---|
| Sulfonamide | Nucleophilic substitution | High | Steric hindrance from pyrrolidine |
| Thiophene | Electrophilic substitution | Moderate | Electron-withdrawing sulfonamide |
| Carboxylic acid | Esterification/Amidation | High | Catalyst (e.g., H⁺, DCC) |
Comparison with Similar Compounds
Sulfonamide Substitutions
- 2-[5-(Dimethylsulfamoyl)thiophen-2-yl]acetic acid (): Replaces the pyrrolidine ring with a dimethylamine group.
- 2-(2-Pyridylsulfanyl)acetic acid (): Features a pyridine-thioether linkage instead of a sulfonamide. The sulfanyl group (S–) is less electron-withdrawing than sulfonyl (SO₂), altering electronic properties and metal-binding capabilities.
Heterocyclic Core Modifications
- 2-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)acetic acid (): Incorporates a benzo[b]thiophene fused ring system. The increased aromaticity enhances stability but reduces solubility in polar solvents compared to the non-fused thiophene core.
- N′-[5-Cyano-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-2-yl] acetohydrazide (): Replaces the sulfonamide with a pyrimidine ring. This modification shifts biological activity toward analgesic applications, as demonstrated in acetic-acid-induced writhing assays (53.2% inhibition at 100 mg/kg) .
Pharmacological and Physicochemical Properties
Key Contrasts and Trends
- Electron Effects : Sulfonyl groups (e.g., in the target compound) increase acidity of the acetic acid moiety (pKa ~3–4) compared to thioether or ester analogs (pKa ~4–5).
- Solubility : The pyrrolidine ring improves water solubility relative to dimethylsulfamoyl derivatives (), which are more lipophilic.
- Thermal Stability: The fused benzo[b]thiophene system () exhibits higher melting points (177–178°C) than non-fused thiophene analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
